molecular formula C7H13NO3 B13081227 (3S)-3-Amino-3-(oxolan-2-yl)propanoic acid

(3S)-3-Amino-3-(oxolan-2-yl)propanoic acid

Cat. No.: B13081227
M. Wt: 159.18 g/mol
InChI Key: UBVYUGCUWLDKBR-ZBHICJROSA-N
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Description

(3S)-3-Amino-3-(oxolan-2-yl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(oxolan-2-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral oxolane derivative with an appropriate amino acid precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or rhodium complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(oxolan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Amino alcohols with different stereochemistry.

    Substitution: Functionalized derivatives with new substituents.

Scientific Research Applications

(3S)-3-Amino-3-(oxolan-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(oxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amino group play crucial roles in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(oxolan-2-yl)propanoic acid: The enantiomer of the compound with different stereochemistry.

    3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

(3S)-3-Amino-3-(oxolan-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the oxolane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(3S)-3-amino-3-(oxolan-2-yl)propanoic acid

InChI

InChI=1S/C7H13NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H,9,10)/t5-,6?/m0/s1

InChI Key

UBVYUGCUWLDKBR-ZBHICJROSA-N

Isomeric SMILES

C1CC(OC1)[C@H](CC(=O)O)N

Canonical SMILES

C1CC(OC1)C(CC(=O)O)N

Origin of Product

United States

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